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molecular formula C13H8N2O2 B1320041 2-(3-Cyanophenyl)nicotinic acid CAS No. 218138-63-7

2-(3-Cyanophenyl)nicotinic acid

Cat. No. B1320041
M. Wt: 224.21 g/mol
InChI Key: KIRZXTAVUYRGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06426346B1

Procedure details

Methyl 2-(3′-cyanophenyl)nicotinate (1.21 g, 5.1 mmol) was partially dissolved in MeOH (40 mL), and lithium hydroxide monohydrate (234 mg dissolved in 6 mL H2O, 5.6 mmol) was added. After 20 hours, the resulting solution was diluted with water and extracted with CHCl3. The aqueous was acidified to pH 4 with 1 M HCl and extracted several times with CHCl3. Solid sodium chloride was added to the aqueous solution and the solution was extracted with 5-10% MeOH/CHCl3. The organic extracts were combined, dried over Na2SO4, filtered, and evaporated to yield a white solid (1.06 g, 93%). 1H NMR (CDCl3): δ8.85 (dd, 1H, J=5.1, J′=1.5), 8.35 (dd, 1H, J=7.6, J′=1.4), 7.84 (s, 1H), 7.75 (m, 2H), 7.55 (t, 1H, J=7.7), 7.47 (m, 1H).
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:9]2[N:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([O:13]C)=[O:12])[CH:6]=[CH:7][CH:8]=1)#[N:2].O.[OH-].[Li+]>CO.O>[C:1]([C:3]1[CH:4]=[C:5]([C:9]2[N:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([OH:13])=[O:12])[CH:6]=[CH:7][CH:8]=1)#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)C1=C(C(=O)OC)C=CC=N1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
lithium hydroxide monohydrate
Quantity
6 mL
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
EXTRACTION
Type
EXTRACTION
Details
extracted several times with CHCl3
ADDITION
Type
ADDITION
Details
Solid sodium chloride was added to the aqueous solution
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 5-10% MeOH/CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C1=C(C(=O)O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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